molecular formula C8H14N2O4 B15179295 Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl- CAS No. 680-47-7

Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl-

Cat. No.: B15179295
CAS No.: 680-47-7
M. Wt: 202.21 g/mol
InChI Key: QDWRZRPXJGLOMC-UHFFFAOYSA-N
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Description

Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl- is a complex organic compound with significant relevance in various scientific fields. This compound is characterized by its unique structure, which includes a butanoic acid backbone with additional functional groups that contribute to its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl- typically involves multi-step organic reactions. One common method includes the reaction of butanoic acid derivatives with specific amines and carbonyl-containing reagents under controlled conditions. The reaction conditions often require precise temperature control, catalysts, and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides and amines are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl- involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid, 2-amino-: A simpler analog with similar functional groups but lacking the additional carbonyl groups.

    Butanoic acid, 2-ethyl-: Another related compound with a different substitution pattern on the butanoic acid backbone.

Uniqueness

Butanoic acid, 2-(((aminocarbonyl)amino)carbonyl)-2-ethyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

680-47-7

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

2-(carbamoylcarbamoyl)-2-ethylbutanoic acid

InChI

InChI=1S/C8H14N2O4/c1-3-8(4-2,6(12)13)5(11)10-7(9)14/h3-4H2,1-2H3,(H,12,13)(H3,9,10,11,14)

InChI Key

QDWRZRPXJGLOMC-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)NC(=O)N)C(=O)O

Origin of Product

United States

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